4-(Butan-2-yl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-butan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-5(2)6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
ZHQQBKYJQYEFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COC(=O)N1 |
Origin of Product |
United States |
Stereochemical Investigations and Chiral Properties
Significance of Stereochemistry in 4-(Butan-2-yl)-1,3-oxazolidin-2-one
The utility of this compound as a chiral auxiliary is fundamentally rooted in its three-dimensional structure. The compound possesses two stereogenic centers: one at the C4 position of the oxazolidinone ring and another within the sec-butyl substituent. This results in the existence of four possible stereoisomers: (4S, 2'S), (4R, 2'R), (4S, 2'R), and (4R, 2'S).
The absolute configuration of these chiral centers is critical. The substituent at the C4 position creates a specific steric environment. When an acyl group is attached to the ring's nitrogen atom, the C4-substituent effectively blocks one face of the resulting enolate, forcing an incoming electrophile to approach from the less hindered side. psu.eduwilliams.edu This mechanism allows for a high degree of diastereoselectivity in reactions such as alkylations, aldol (B89426) condensations, and conjugate additions. wikipedia.orgrsc.org
The additional stereocenter in the sec-butyl group further refines this steric control. The orientation of the methyl and ethyl groups of the sec-butyl substituent influences the conformational preference of the entire auxiliary-substrate complex, potentially enhancing or modifying the facial bias and thus the diastereoselectivity of the reaction. The choice between the (S)- or (R)-sec-butyl group, in combination with the (S)- or (R)-configuration at C4, allows for fine-tuning of the stereochemical outcome, making these auxiliaries highly versatile tools in the synthesis of complex, enantiomerically pure molecules. wikipedia.org
Methods for Chiral Resolution and Enantiomeric Enrichment
Obtaining this compound in a diastereomerically and enantiomerically pure form is essential for its use in asymmetric synthesis. The primary methods for achieving this are synthesis from the chiral pool and chromatographic separation.
Synthesis from the Chiral Pool: The most direct method for obtaining specific stereoisomers is to synthesize them from readily available, enantiopure starting materials. The chiral amino acids L-isoleucine and D-alloisoleucine are ideal precursors. For instance, reduction of the carboxylic acid of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) yields the corresponding amino alcohol, L-isoleucinol. This amino alcohol can then be cyclized with a carbonylating agent like diethyl carbonate or phosgene (B1210022) to form (4S)-4-((1'S)-butan-2-yl)-1,3-oxazolidin-2-one with retention of configuration. psu.edu This approach provides direct access to a specific diastereomer without the need for a separate resolution step.
Chromatographic Separation: When a synthesis results in a mixture of diastereomers, they can be separated using standard chromatographic techniques. Since diastereomers have different physical properties, they can often be separated by flash column chromatography on silica (B1680970) gel. williams.edu For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can be employed to resolve both diastereomers and enantiomers. williams.edu
Classical Resolution: While less common for auxiliaries synthesized from the chiral pool, classical resolution can also be used. This involves reacting a racemic mixture of the auxiliary with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization, followed by removal of the resolving agent to yield the separated enantiomers. nih.gov
Spectroscopic and Computational Analysis of Stereoisomers
The precise stereochemistry of oxazolidinones and their derivatives is determined through a combination of spectroscopic methods and computational analysis. While specific data for this compound is not widely published, the analysis of close analogues provides a clear framework for how its stereoisomers would be characterized.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of diastereomers. The coupling constants (³J values) between the protons on the C4 and C5 positions of the oxazolidinone ring are indicative of their syn or anti relationship. nih.gov In the case of this compound, the chemical shifts and coupling patterns of the sec-butyl protons would differ significantly between the (S,S') and (S,R') diastereomers due to their different spatial environments. For example, in the closely related compound (4S)-4-sec-Butyl-1,3-oxazolidine-2-thione, the following ¹H-NMR data has been reported: ¹H-NMR (CDCl₃, 400 MHz) δH 8.99 (1H, br s, NH), 4.45 (1H, t, J = 8.0 Hz, H-5), 4.10 (1H, t, J = 8.0 Hz, H-5), 3.84 (1H, m, H-4), 1.70 (1H, m, CH), 1.40-1.10 (2H, m, CH₂), 0.95 (3H, d, J = 7.0 Hz, CH₃), 0.89 (3H, t, J = 7.0 Hz, CH₃). psu.edu
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry of a molecule. acs.org It allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Oxazolidinones exhibit a characteristic strong carbonyl (C=O) absorption band typically in the range of 1750-1790 cm⁻¹. rsc.org
Optical Rotation: Chiral molecules rotate plane-polarized light, and the specific rotation ([α]D) is a characteristic physical property used to distinguish between enantiomers. For instance, the specific rotation reported for (4S)-4-sec-Butyl-1,3-oxazolidine-2-thione is [α]D = -44.18° (c 0.91, MeOH). psu.edu
Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to corroborate experimental findings and to provide deeper insight into the electronic structure and properties of molecules. researchgate.net These calculations can predict optimized geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts that can be compared with experimental data. researchgate.netnih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps can help in understanding the reactivity and intermolecular interactions of the different stereoisomers. researchgate.net
| Property | Value |
|---|---|
| Melting Point | 145-153°C |
| Optical Rotation [α]D | -44.18° (c 0.91, MeOH) |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 8.99 (s, 1H), 4.45 (t, J=8.0 Hz, 1H), 4.10 (t, J=8.0 Hz, 1H), 3.84 (m, 1H), 1.70 (m, 1H), 1.40-1.10 (m, 2H), 0.95 (d, J=7.0 Hz, 3H), 0.89 (t, J=7.0 Hz, 3H) |
| ¹³C-NMR (CDCl₃) δ (ppm) | 189.0 (C=S), 76.9 (C-5), 62.4 (C-4), 35.8 (CH), 25.4 (CH₂), 15.2 (CH₃), 11.2 (CH₃) |
Impact of Chiral Centers on Reaction Selectivity and Utility
The dual chiral centers of this compound have a profound impact on its performance in asymmetric synthesis. The primary function of the C4-substituent is to establish a rigid conformational bias in the N-acylated derivative, particularly in the chelated Z-enolate intermediate formed upon deprotonation. williams.edu
The stereochemistry of the sec-butyl group acts as a secondary control element, influencing the preferred orientation of the C4-substituent. This can lead to different levels of diastereoselectivity compared to auxiliaries with achiral substituents like benzyl (B1604629) or isopropyl groups. The interaction between the two stereocenters can create a "matched" or "mismatched" pairing in terms of directing an incoming reagent. In a "matched" case, the stereochemical preferences of both chiral centers reinforce each other, leading to very high diastereomeric excess (d.e.). In a "mismatched" case, their preferences may oppose each other, resulting in lower selectivity.
This phenomenon allows chemists to select a specific diastereomer of the auxiliary to achieve a desired stereochemical outcome in the product. For example, in an aldol reaction, using (4S, 2'S)-4-(butan-2-yl)-1,3-oxazolidin-2-one might favor the formation of one aldol adduct, while the (4S, 2'R)-diastereomer could potentially favor the opposite diastereomer of the product or provide a different level of selectivity. This tunable feature enhances the utility of these auxiliaries, making them valuable for constructing complex molecules with multiple, well-defined stereocenters, such as in the total synthesis of natural products. rsc.org
Mechanistic Studies of 4 Butan 2 Yl 1,3 Oxazolidin 2 One Formation and Reactivity
Proposed Reaction Mechanisms for Cyclization Reactions
The synthesis of 4-(butan-2-yl)-1,3-oxazolidin-2-one, a chiral heterocyclic compound, typically involves the cyclization of a corresponding 1,2-amino alcohol, (2S,3R)-3-aminobutan-2-ol or its enantiomer. The formation of the oxazolidinone ring requires a carbonyl source, with reagents like phosgene (B1210022), diphosgene, or triphosgene (B27547) being historically significant. A general mechanism involves the reaction of the amino alcohol with a carbonylating agent, leading to an intermediate that undergoes intramolecular cyclization.
One common pathway begins with the reaction of the amino alcohol with triphosgene. In the presence of a base such as triethylamine, triphosgene decomposes to the highly reactive phosgene. The amino group of the amino alcohol then attacks the carbonyl carbon of phosgene in a nucleophilic acyl substitution. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed carbamoyl (B1232498) chloride intermediate, eliminating HCl and forming the stable five-membered oxazolidinone ring nih.gov. The stereochemistry at the 4-position, dictated by the starting amino alcohol, is typically retained throughout this process.
Another established route is the intramolecular cyclization of a carbamate (B1207046) intermediate. This can be formed by reacting the amino alcohol with a chloroformate or by direct carboxylation with CO₂ under specific catalytic conditions organic-chemistry.orgmdpi.com. The subsequent ring closure is often base-mediated, where deprotonation of the hydroxyl group facilitates the nucleophilic attack on the carbamate carbonyl, displacing the leaving group.
A modified Curtius rearrangement protocol has also been employed for the synthesis of 4,5-disubstituted oxazolidin-2-ones and can be conceptually applied to 4-substituted analogues. This pathway involves the conversion of a starting material into an acyl azide (B81097) intermediate. Thermal decomposition of the acyl azide leads to an acyl nitrene, which rearranges to an isocyanate intermediate. This isocyanate then undergoes intramolecular ring closure to form the oxazolidin-2-one ring nih.gov.
| Cyclization Method | Key Reagents | Key Intermediates | Reference |
| Phosgene-based | 1,2-Amino alcohol, Triphosgene, Triethylamine | Carbamoyl chloride | nih.gov |
| Carbamate Cyclization | 1,2-Amino alcohol, Chloroformate or CO₂ | Carbamate | organic-chemistry.orgmdpi.com |
| Modified Curtius | β-hydroxy carbonyl substrate, Azide source | Acyl azide, Isocyanate | nih.gov |
The choice of reagents and catalysts is crucial in directing the reaction pathway and understanding the underlying mechanism.
Carbonylating Agents: Triphosgene, a solid and safer alternative to gaseous phosgene, is often used. Its decomposition into phosgene is typically catalyzed by nucleophiles like bromide ions or amines nih.gov. The mechanism of this decomposition is a key step in initiating the cyclization sequence.
Bases: Triethylamine is commonly employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also plays a role in the deprotonation steps, facilitating nucleophilic attack nih.gov.
Lewis Acids: In derivatization reactions, Lewis acids like Et₂AlCl can chelate to the N-acyloxazolidinone. This chelation creates a rigid structure, enhancing stereoselectivity by sterically blocking one face of the molecule to incoming reagents nih.gov.
Bifunctional Catalysts: In reactions involving N-acylated oxazolidinones, bifunctional catalysts possessing both acidic and basic sites can activate both the nucleophile and the electrophile. For instance, in sulfa-Michael additions, a thiourea-based cinchona alkaloid catalyst can activate both the thiol nucleophile and the α,β-unsaturated N-acylated oxazolidin-2-one electrophile nih.gov.
The following table summarizes the roles of various catalysts and reagents in the synthesis and derivatization of oxazolidinones:
| Catalyst/Reagent | Role | Reaction Type | Reference |
| Triphosgene | Phosgene source | Cyclization | nih.gov |
| Triethylamine | Base, HCl scavenger | Cyclization, N-acylation | nih.govscribd.com |
| Lewis Acids (e.g., Et₂AlCl) | Chelating agent, Stereocontrol | Derivatization (e.g., Diels-Alder) | nih.gov |
| Bifunctional Catalysts | Activation of nucleophile and electrophile | Derivatization (e.g., Conjugate addition) | nih.gov |
| Pivaloyl Chloride | Forms mixed anhydride (B1165640) with carboxylic acid | N-acylation | scribd.com |
The key step in the formation of the this compound ring is an intramolecular cyclization. This process ensures the formation of the heterocyclic system with the desired stereochemistry.
One of the most direct pathways involves the cyclization of an N-protected amino alcohol where the hydroxyl group is activated. For instance, treatment of an amino alcohol with thionyl chloride can lead to the formation of a chloroamine intermediate. Subsequent treatment with a base induces an intramolecular Sₙ2 reaction, where the amine nitrogen displaces the chloride to form a cyclic amine. While this specific example leads to a different heterocycle, the principle of intramolecular cyclization following activation of a leaving group is a fundamental concept applicable to the synthesis of various heterocycles organic-chemistry.orgorgsyn.org.
In the context of oxazolidinone formation, the cyclization typically proceeds via an intramolecular nucleophilic acyl substitution. After the initial reaction of the amino group with a carbonyl source to form a carbamate or a related intermediate, the hydroxyl group acts as the internal nucleophile. The reaction is highly efficient due to the formation of a stable, five-membered ring. The stereocenter at the 4-position, which bears the sec-butyl group, directs the conformation of the transition state but is generally not altered during the cyclization process.
Mechanistic Aspects of Derivatization Reactions
A primary function of this compound in organic synthesis is as a chiral auxiliary. This involves its N-acylation followed by stereoselective reactions at the α-carbon of the acyl group.
The N-acylation is typically achieved by treating the oxazolidinone with an acid chloride or by using a coupling agent to react it directly with a carboxylic acid. A common method involves the use of pivaloyl chloride and triethylamine. In this process, pivaloyl chloride reacts with the carboxylic acid to form a mixed anhydride. The oxazolidinone nitrogen then attacks the carbonyl of the desired acyl group in this mixed anhydride, with the bulky pivaloyl group favoring this regioselectivity scribd.com.
Once the N-acyl derivative is formed, the oxazolidinone ring exerts powerful stereocontrol over subsequent reactions. For example, in aldol (B89426) reactions, the enolate of the N-acyl oxazolidinone is formed using a base like lithium diisopropylamide (LDA) or a boron triflate. The sec-butyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate. This steric hindrance forces the incoming electrophile (an aldehyde or ketone) to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the product . The chelation of the metal cation (e.g., Li⁺ or B³⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring creates a rigid six-membered transition state, which further enhances the facial bias.
Theoretical and Computational Mechanistic Investigations
Computational studies, primarily using density functional theory (DFT), have provided deep insights into the mechanisms governing the stereoselectivity of reactions involving 4-substituted oxazolidinones. These studies have been particularly illuminating for cycloaddition and conjugate addition reactions.
For instance, in Diels-Alder reactions involving N-enoyl-oxazolidinones, it was traditionally thought that stereoselectivity arose purely from steric hindrance, with the C4 substituent blocking one face of the dienophile. However, computational models have revealed that other factors, such as stabilizing CH–π interactions, can play a significant, and sometimes dominant, role. In certain (4+3) cycloadditions, the reaction has been shown to proceed through a transition state where the incoming diene approaches from the more crowded face of the oxazolidinone, a phenomenon explained by stabilizing non-covalent interactions between the diene and a substituent on the oxazolidinone (e.g., a phenyl group at C4) nih.govnih.gov.
These computational investigations allow for the detailed examination of transition state geometries and energies, providing a more nuanced understanding of stereochemical control than simple steric models can offer. They can predict the preferred diastereomer with high accuracy and help in the rational design of new chiral auxiliaries and reactions.
Applications of 4 Butan 2 Yl 1,3 Oxazolidin 2 One in Asymmetric Synthesis
Utilization as Chiral Ligands in Catalytic Systems
Beyond their role as stoichiometric chiral auxiliaries, derivatives of 4-(Butan-2-yl)-1,3-oxazolidin-2-one can also be employed as chiral ligands in asymmetric catalysis. organic-chemistry.orgresearchgate.net In this capacity, the oxazolidinone framework is incorporated into a larger molecule that can coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, transferring its chirality to the products. This approach offers the advantage of using only a catalytic amount of the chiral-inducing agent, making the process more efficient and economical.
Asymmetric Synthesis of Complex Organic Molecules
The utility of this compound extends to the asymmetric synthesis of complex, biologically active molecules. organic-chemistry.orgresearchgate.net Many natural products and pharmaceutical agents are chiral and their biological activity is often dependent on a specific stereochemistry.
Enantioselective Transformations Guided by the Oxazolidinone Scaffold
The robust and predictable stereocontrol offered by the this compound scaffold makes it a valuable tool in multi-step total syntheses. organic-chemistry.org By strategically introducing the auxiliary at a key stage, chemists can guide a series of enantioselective transformations, building up the desired stereocenters with high fidelity. This approach has been successfully applied to the synthesis of a variety of complex natural products.
Asymmetric Induction in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is central to organic synthesis. researchgate.net Asymmetric induction in these reactions is crucial for building the carbon skeletons of complex chiral molecules. researchgate.net this compound provides a reliable method for achieving high levels of asymmetric induction in a variety of C-C bond-forming reactions, including alkylations, Michael additions, and conjugate additions, in addition to the aldol (B89426) and Diels-Alder reactions already discussed. organic-chemistry.org The predictable stereochemical outcomes associated with this auxiliary allow for the rational design of synthetic routes to enantiomerically pure target molecules.
| Application | Specific Role of this compound | Examples of Transformations |
|---|---|---|
| Chiral Auxiliary | Stoichiometric control of stereochemistry. | Aldol additions, Diels-Alder reactions, alkylations, Michael additions. |
| Chiral Ligand | Catalytic control of stereochemistry in metal-catalyzed reactions. | Various catalytic asymmetric reactions. |
| Synthesis of Complex Molecules | Enables the construction of multiple stereocenters with high control. | Total synthesis of natural products and pharmaceuticals. |
Auxiliary Recovery and Recycling Methodologies
The economic viability and environmental sustainability of asymmetric syntheses employing chiral auxiliaries are significantly enhanced by the efficient recovery and recycling of the auxiliary. chiralpedia.com For this compound, as with other Evans-type oxazolidinone auxiliaries, robust methods have been developed to ensure high recovery rates, allowing for its reuse in subsequent transformations. wikipedia.orgsigmaaldrich.com The success of a large-scale synthesis often hinges on the ability to recycle the costly chiral auxiliary without significant loss of material or chiral purity.
Following the cleavage of the N-acyl group to release the desired chiral product, the auxiliary is typically separated from the reaction mixture. The primary methods for recovery include extraction, chromatography, and recrystallization. The choice of method is often dictated by the scale of the reaction and the nature of the product and impurities.
Common Recovery Protocols:
Extraction: After the cleavage reaction, a common workup procedure involves quenching the reaction and then performing a liquid-liquid extraction. The auxiliary, being a relatively polar molecule, can be partitioned between aqueous and organic phases. Adjusting the pH of the aqueous layer can facilitate the separation of the auxiliary from an acidic or basic product.
Column Chromatography: For laboratory-scale syntheses and when high purity is paramount, silica (B1680970) gel column chromatography is a frequently employed method. williams.edu This technique allows for the separation of the auxiliary from the desired product and any unreacted starting materials or byproducts. acs.org While effective, this method can be less practical for very large industrial-scale processes due to the cost and volume of silica gel required.
Recrystallization: One of the most efficient and scalable methods for purifying the recovered auxiliary is recrystallization. The crude auxiliary obtained after extraction is dissolved in a suitable solvent system and allowed to crystallize, leaving impurities behind in the mother liquor. This method is often capable of restoring the auxiliary to a high level of purity, making it suitable for reuse. Recoveries are often high, with some reports indicating greater than 97% recovery of the chiral auxiliary. sigmaaldrich.com
The table below summarizes the common methodologies for the recovery and recycling of this compound and related Evans auxiliaries.
Interactive Data Table: Recovery and Recycling Methods for this compound
| Methodology | Typical Recovery Efficiency (%) | Key Advantages | Considerations | Scale of Application |
| Extraction | 85-95 | Simple, rapid, and suitable for initial cleanup. | May require further purification; potential for emulsion formation. | Laboratory to Industrial |
| Column Chromatography | >95 | High purity of recovered auxiliary. williams.edu | Costly and time-consuming for large quantities; generates solvent waste. chiralpedia.com | Laboratory |
| Recrystallization | >97 | Highly effective for achieving high purity; scalable. sigmaaldrich.com | Requires selection of an appropriate solvent system; some material loss in the mother liquor. | Laboratory to Industrial |
| Continuous Flow with In-line Separation | 90-98 | Automated process, reduced waste, real-time recycling. rsc.orgresearchgate.net | Requires specialized equipment; initial setup can be complex. | Pilot Plant to Industrial |
The hydrolytic cleavage of the auxiliary using reagents like lithium hydroxide (B78521) and hydrogen peroxide is a common procedure. researchgate.net However, care must be taken as this can sometimes lead to the formation of byproducts through cleavage at the endocyclic carbamate (B1207046) carbonyl. acs.org Despite this, the robustness and high recovery rates associated with these methods underscore the practical utility of this compound in modern asymmetric synthesis.
Derivatives and Analogues of 4 Butan 2 Yl 1,3 Oxazolidin 2 One
Structural Modifications and Their Synthetic Accessibility
The versatility of the 4-(butan-2-yl)-1,3-oxazolidin-2-one framework allows for various structural modifications, primarily at the nitrogen atom of the ring (N-substitution) and on the carbon backbone of the oxazolidinone ring itself (ring-substitution). These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, thereby influencing its reactivity and selectivity in chemical transformations.
N-Substituted Oxazolidinone Derivatives
N-substitution of this compound, particularly N-acylation, is a common strategy to create chiral synthons for asymmetric synthesis. rsc.orgsciforum.net These N-acyl derivatives, often referred to as Evans' chiral auxiliaries, are instrumental in controlling stereochemistry during carbon-carbon bond formation. rsc.org
The synthesis of N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-ones is typically achieved by reacting the parent oxazolidinone with an acid chloride or anhydride (B1165640) in the presence of a base. scribd.com A convenient one-pot method involves the direct coupling of the oxazolidinone with a carboxylic acid using pivaloyl chloride and triethylamine. scribd.com This method avoids the need for pre-formation of highly reactive acylating agents. scribd.com Heteropolyacids have also been explored as catalysts for the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions, offering a greener alternative. sciforum.net
The choice of the acyl group is critical as it influences the conformation of the resulting enolate and, consequently, the stereochemical outcome of subsequent reactions.
Interactive Table: Synthetic Methods for N-Acylation of Oxazolidinones
| Acylating Agent | Coupling Agent/Catalyst | Key Features | Reference(s) |
| Acid Chlorides/Anhydrides | Lithium salt of oxazolidinone | Common, traditional method | scribd.com |
| Carboxylic Acids | Pivaloyl chloride and triethylamine | Convenient one-pot procedure | scribd.com |
| Carboxylic Acid Anhydrides | Wells-Dawson heteropolyacid | Green, solvent-free conditions | sciforum.net |
| Various | Triethylamine-LiCl, Triethylamine-DMAP | Alternative coupling agents | scribd.com |
Ring-Substituted Oxazolidinone Structures
Modifications to the oxazolidinone ring itself, at positions C4 and C5, provide another avenue for creating structural diversity. researchgate.netbioorg.org The substituent at the C4 position, in this case, the butan-2-yl group, is fundamental to the chiral-directing ability of the auxiliary. However, further substitutions on the ring can modulate its properties.
The synthesis of ring-substituted oxazolidinones can be achieved through various routes, including cycloaddition reactions of epoxides or aziridines and intramolecular cyclization of carbamates. researchgate.net For instance, 5-functionalized chiral oxazolidin-2-ones can be prepared from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This transformation proceeds with retention of configuration, allowing for the synthesis of enantiomerically pure products. bioorg.org
Research has also explored the synthesis of novel 3,4,5-substituted-oxazolidin-2-ones through Mannich reactions, leading to both syn- and anti-isomers whose stereochemistry can be assigned using NMR spectroscopy. researchgate.net Such modifications can influence the biological activity of the resulting compounds, as seen in studies where C5-modified oxazolidinones showed inhibitory activity against monoamine oxidase (MAO). researchgate.net
Role of the this compound Moiety as a Synthetic Scaffold
The rigid, chiral structure of this compound makes it an excellent scaffold for asymmetric synthesis. rsc.orgnih.gov Its primary role is to serve as a chiral auxiliary, directing the stereochemical course of reactions to produce enantiomerically enriched products. rsc.org
Design and Synthesis of Advanced Intermediates
The N-acylated derivatives of this compound are key advanced intermediates in asymmetric synthesis. rsc.orgacs.org Deprotonation of these N-acyl derivatives generates a chiral enolate, which can then react with various electrophiles. The bulky butan-2-yl group at the C4 position effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to high diastereoselectivity.
This strategy is widely employed in the synthesis of complex natural products and pharmaceuticals. rsc.org For example, the asymmetric alkylation of enolates derived from these chiral auxiliaries is a key step in the total synthesis of several biologically active compounds. rsc.org After the desired stereocenter has been created, the chiral auxiliary can be cleaved under mild conditions to reveal the product and recover the auxiliary for reuse.
Exploration of Structure-Reactivity Relationships within Analogues
The relationship between the structure of oxazolidinone analogues and their reactivity is a subject of ongoing research. Studies have shown that modifications to the C- and D-rings of the oxazolidinone scaffold can significantly impact potency against various bacterial strains. nih.gov For instance, in a study of diverse oxazolidinones, potency was correlated with the optimization of these rings, which interact with conserved regions of the peptidyl transferase center binding site in bacteria. nih.gov
Furthermore, the nature of the substituent at the C5 position can influence activity against resistant bacterial strains. nih.gov For example, oxazolidinones with hydroxymethyl or 1,2,3-triazole C-5 groups retained activity against certain resistant strains, whereas those with acetamide (B32628) substituents showed reduced activity. nih.gov These findings highlight the structural trade-offs between potency against susceptible and resistant strains and provide valuable insights for the design of new antibacterial agents. nih.gov
Academic Investigations into Related Heterocyclic Systems
The study of this compound is part of a broader academic interest in heterocyclic compounds. acs.orgnih.govmdpi.com Heterocycles are a cornerstone of medicinal chemistry and materials science, with a vast number of biologically active compounds possessing a heterocyclic core. mdpi.com
Research in this area includes the development of new synthetic methodologies for a variety of heterocyclic systems such as pyrimidines, pyridines, pyrroles, and indoles. mdpi.com For example, polyoxometalates have been investigated as catalysts for the synthesis of bioactive heterocycles. mdpi.com
Planar-chiral heterocycles have also emerged as a new class of ligands for asymmetric transition metal-catalyzed reactions, demonstrating high enantioselectivity in processes like isomerizations and cycloadditions. acs.orgnih.gov These investigations into related systems provide a broader context for understanding the chemical properties and potential applications of specific heterocyclic scaffolds like this compound. The principles of stereocontrol and catalytic activity discovered in these related systems can often be applied to the design and application of novel oxazolidinone derivatives.
Comparison with Other Oxazolidinone Isomers or Ring Sizes
The stereodirecting power of an oxazolidinone chiral auxiliary is critically dependent on its structure, particularly the nature of the substituent at the C4 position and the conformation of the heterocyclic ring. wikipedia.org The 4-(butan-2-yl) group in this compound provides a specific steric environment that dictates the facial selectivity in asymmetric reactions. A comparison with other isomers and ring systems reveals the nuanced role these structural features play in asymmetric induction.
Comparison with C4-Substituted Isomers
The most common and widely studied oxazolidinone auxiliaries, often referred to as Evans auxiliaries, are derived from readily available α-amino acids. wikipedia.org This provides a basis for comparing this compound with its close isomers, such as those bearing isopropyl, benzyl (B1604629), or tert-butyl groups at the C4 position. The primary difference lies in the steric bulk and electronic nature of the C4 substituent, which shields one face of the attached N-acyl enolate from the incoming electrophile. wikipedia.org
The effectiveness of this steric hindrance directly correlates with the diastereoselectivity of the reaction. For instance, auxiliaries with bulkier substituents generally lead to higher levels of stereocontrol. Research has shown that a (S)-4-tert-butyl-2-oxazolidinone can achieve superior diastereoselectivity in certain alkylation reactions compared to its isopropyl and benzyl counterparts due to its greater steric demand, which more effectively restricts conformational flexibility. The sec-butyl group of this compound offers a unique steric profile, comparable to the isopropyl group but with a slightly different spatial arrangement that can influence selectivity.
In contrast, aromatic substituents like the benzyl group in (S)-4-benzyl-2-oxazolidinone can introduce different modes of interaction, such as π-π stacking, which may be advantageous in specific synthetic contexts but can also affect solubility. researchgate.net Aliphatic substituents like the sec-butyl group lack these electronic features and direct stereochemistry purely through steric effects.
The table below summarizes the key features of several common C4-substituted oxazolidinone isomers.
| Compound Name | C4-Substituent | Parent Amino Alcohol | Key Comparative Features |
|---|---|---|---|
| This compound | sec-Butyl | (2S)-3-Methyl-1,2-pentanediamine derived | Provides specific aliphatic steric bulk; stereoselectivity is governed by steric hindrance. |
| (S)-4-Isopropyl-2-oxazolidinone | Isopropyl | (S)-Valinol | Commonly used; provides effective steric shielding. Performance is a benchmark for aliphatic-substituted auxiliaries. |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl | (S)-Phenylalaninol | Aromatic substituent allows for potential π-π interactions, influencing conformation and selectivity. researchgate.net |
| (S)-4-tert-Butyl-2-oxazolidinone | tert-Butyl | (S)-tert-Leucinol | Offers increased steric bulk compared to isopropyl or sec-butyl, often leading to higher diastereoselectivity. |
Comparison with Different Ring Systems and Sizes
The five-membered 1,3-oxazolidin-2-one ring is not the only heterocyclic scaffold used for chiral control. Related systems where the ring composition or size is altered provide insight into the structural requirements for an effective auxiliary.
Heteroatom Variation: Thiazolidinethiones and oxazolidinethiones represent analogues where one or both oxygen atoms of the oxazolidinone are replaced with sulfur. nih.gov For example, in the Crimmins thiazolidinethione approach, the use of a thiazolidinethione auxiliary can produce different stereochemical outcomes ("Evans syn" or "non-Evans syn" adducts) in aldol (B89426) reactions, showcasing a different selectivity profile compared to the standard oxazolidinone system. wikipedia.orgscielo.org.mx This highlights that the ring heteroatoms play a role in the chelation of metal enolates, thereby influencing the transition state geometry and the final stereochemistry. Camphorsultams, which feature a rigid bicyclic sulfonamide structure, have also been shown in some cases to be superior chiral auxiliaries to oxazolidinones. wikipedia.org
Ring Size Variation: While direct studies comparing this compound with six- or seven-membered ring analogues are not prevalent, the principles of conformational analysis suggest that ring size is a critical parameter. Increasing or decreasing the ring size would significantly alter the bond angles and torsional strain within the heterocyclic system. This would, in turn, change the preferred conformation and the spatial orientation of the C4-substituent relative to the N-acyl group. An optimal ring size is necessary to hold the C4-substituent in a position that effectively blocks one face of the reactive enolate. Theoretical studies on other chiral macrocycles confirm that changes in ring size can fundamentally alter the chiral properties and interactions of a molecule. nih.gov It is therefore expected that deviation from the five-membered ring would likely lead to reduced stereocontrol unless the system is specifically designed to accommodate such changes.
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic techniques are fundamental in confirming the identity and structural integrity of 4-(Butan-2-yl)-1,3-oxazolidin-2-one. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide complementary information that, when combined, offers a detailed portrait of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. nih.gov In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide information about the electronic environment and connectivity of the protons. For this compound, specific proton signals corresponding to the butan-2-yl side chain and the oxazolidinone ring can be identified. youtube.com ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. ox.ac.uknih.gov The carbonyl carbon of the oxazolidinone ring, for instance, appears at a characteristic downfield chemical shift. ox.ac.ukspectrabase.com
Interactive Data Table: Typical NMR Spectroscopic Data
Below is a table of expected NMR chemical shifts for this compound.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Oxazolidinone C=O | - | ~158-160 |
| Oxazolidinone CH | ~3.8-4.2 | ~65-70 |
| Oxazolidinone CH₂ | ~4.0-4.5 | ~45-50 |
| Butan-2-yl CH | ~1.5-1.9 | ~35-40 |
| Butan-2-yl CH₂ | ~1.2-1.6 | ~25-30 |
| Butan-2-yl CH₃ (terminal) | ~0.8-1.0 | ~10-15 |
| Butan-2-yl CH₃ (secondary) | ~0.8-1.0 | ~15-20 |
Interactive Data Table: Characteristic IR Absorption Bands
The table below lists key IR absorption frequencies for the compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | ~3200-3400 | Medium |
| Alkane C-H | Stretch | ~2850-2960 | Medium-Strong |
| Carbonyl C=O | Stretch | ~1750-1770 | Strong |
| C-N | Stretch | ~1200-1350 | Medium |
| C-O | Stretch | ~1000-1300 | Medium |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. wikipedia.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern, which results from the cleavage of specific bonds within the ion, is also diagnostic. researchgate.netlibretexts.org Common fragmentation pathways for oxazolidinones involve cleavage of the butan-2-yl side chain or the opening of the oxazolidinone ring. nih.govyoutube.com
Interactive Data Table: Expected Mass Spectrometry Fragments
This table shows potential fragments and their mass-to-charge ratios.
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 157 |
| [M - C₄H₉]⁺ | Loss of the butan-2-yl group | 100 |
| [M - C₃H₇]⁺ | Loss of a propyl group from the side chain | 114 |
| [C₄H₉]⁺ | Butan-2-yl cation | 57 |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods confirm the connectivity of atoms, X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of its chiral centers. researchgate.netpurechemistry.orgresearchgate.net This technique is crucial for chiral molecules like this compound, which exists as different stereoisomers.
The process involves irradiating a single, high-quality crystal of the compound with X-rays. soton.ac.uk The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial arrangement of every atom can be deduced. ed.ac.uk For chiral molecules, specialized analysis of the diffraction data, often involving anomalous dispersion, allows for the assignment of the absolute stereochemistry (R/S configuration) at each stereocenter. d-nb.infomit.educhem-soc.si The Flack parameter is a critical value derived from the refinement process that indicates the correctness of the assigned absolute structure. ed.ac.uk This technique is considered the gold standard for absolute configuration determination in the pharmaceutical and chemical industries. soton.ac.uknih.gov
Interactive Data Table: Illustrative Crystallographic Parameters
The table below presents typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description | Example Value |
| Crystal System | The crystal lattice system (e.g., Orthorhombic) | Orthorhombic |
| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁) | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms | a = 6.5 Å, b = 9.8 Å, c = 14.2 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees | α = 90°, β = 90°, γ = 90° |
| Flack Parameter | A value indicating the correctness of the absolute structure assignment (ideally close to 0) | 0.02(3) |
Chiral Chromatography for Enantiomeric Excess Determination
Once the absolute configuration of a chiral compound is known, it is often necessary to determine the enantiomeric purity or enantiomeric excess (e.e.) of a given sample. Chiral chromatography is the most widely used technique for this purpose. nih.govcsfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a particularly effective method. nih.govsemmelweis.hu
In this technique, a solution of the this compound sample is passed through a column packed with a chiral material (the CSP). sigmaaldrich.com The enantiomers of the compound interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This results in their separation, and they are detected as two distinct peaks in the resulting chromatogram. mdpi.com
The enantiomeric excess is calculated by comparing the areas of the two peaks. For example, an e.e. of 98% indicates that the sample contains 99% of one enantiomer and 1% of the other. This analytical method is essential for quality control in processes where a single enantiomer of a compound is desired. researchgate.net
Interactive Data Table: Typical Chiral HPLC Method Parameters
This table outlines a set of typical conditions for the chiral separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Chiralpak AD) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
Computational and Theoretical Studies
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in analyzing the conformational landscape of N-acylated 4-(butan-2-yl)-1,3-oxazolidin-2-one derivatives and their corresponding enolates. The conformation of the auxiliary and its N-acyl chain is crucial as it dictates the facial selectivity of subsequent reactions.
The stability of different conformers is determined by a combination of steric and electronic factors. For N-acyl derivatives, a key feature is the relative orientation of the oxazolidinone ring and the N-acyl group. Calculations show that the most stable conformers typically adopt an anti-periplanar arrangement between the oxazolidinone carbonyl group and the N-acyl carbonyl group to minimize dipole-dipole repulsions. nih.govuwindsor.ca The sec-butyl group at the C4 position sterically shields one face of the molecule, forcing the N-acyl chain to adopt specific orientations.
Conformational searches using molecular orbital methods help identify the lowest energy conformers. mdpi.comresearchgate.net For the Z-enolates derived from these N-acyl oxazolidinones, chelation of the metal counterion (like Lithium or Boron) between the enolate oxygen and the oxazolidinone carbonyl oxygen locks the system into a rigid conformation. santiago-lab.com This chelated structure is fundamental to the high levels of stereocontrol observed. DFT calculations can precisely model these chelated structures and quantify their stability relative to non-chelated or alternative conformations. publish.csiro.au Studies on similar thiazolidinone systems have shown that DFT can accurately predict the most stable conformations, which are in agreement with experimental data from 2D-NMR. mdpi.comeie.gr
| Computational Method | System Studied | Key Finding | Reference(s) |
| DFT (B3LYP-D3) | Cleavage of Evans Auxiliaries | Predicts preferential attack at the less hindered endocyclic carbonyl group. | publish.csiro.au |
| DFT | Thiazolidin-4-one derivatives | Successfully predicts the lowest energy conformer, matching experimental 2D-NOESY data. | mdpi.comeie.gr |
| Ab initio Calculations | 2-amino-1,3-thiazolidin-4-one | Used to elucidate tautomeric preferences and explain experimental FTIR spectra. | nih.gov |
| Molecular Orbital Methods | Arbutin | Systematic conformational search identified stable conformers and key dihedral angles. | researchgate.net |
Molecular Modeling of Transition States in Asymmetric Reactions
The high diastereoselectivity achieved with this compound in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions is rationalized by modeling the corresponding transition states. The Zimmerman-Traxler model for aldol reactions provides a foundational framework, which is further refined by detailed quantum chemical calculations. youtube.comalfa-chemistry.com
For boron-mediated aldol additions, DFT calculations on the transition states for the reaction of the Z-enolate with an aldehyde reveal a chair-like six-membered ring structure. acs.orgnih.gov In this model, the Lewis acidic boron coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. The substituents of the aldehyde and the enolate prefer to occupy equatorial positions to minimize steric strain. The bulky sec-butyl group on the oxazolidinone auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. acs.orgnih.gov This leads to the predictable formation of the syn-aldol product. alfa-chemistry.com
Computational modeling allows for the comparison of energies between the diastereomeric transition states. The calculated energy difference between the favored and disfavored transition states often correlates well with the experimentally observed diastereomeric ratio. acs.orgnih.govresearchgate.net These models have been successfully applied to understand the high stereoselectivity of Evans aldol reactions, identifying steric hindrance from the auxiliary's substituent as the primary controlling element. acs.orgnih.gov The activation strain model can also be applied to dissect the transition state energy into contributions from the distortion of the reactants and their interaction, providing further insight into the origins of stereoselectivity. acs.orgnih.gov
| Reaction Type | Modeling Approach | Key Insights from Transition State Modeling | Reference(s) |
| Asymmetric Aldol Addition | DFT, Zimmerman-Traxler Model | A chair-like six-membered transition state with equatorial substituents is favored. The C4-substituent (sec-butyl) blocks one face of the enolate, dictating the stereochemical outcome. | alfa-chemistry.comacs.orgnih.gov |
| Asymmetric Alkylation | DFT | A chelated enolate structure directs the electrophile to the face opposite the C4-substituent. | uwindsor.ca |
| [2+2] Photocycloaddition | DFT | Calculations supported a proposed reaction mechanism consistent with experimentally observed diastereoselectivity. | researchgate.netresearchgate.net |
Prediction of Reactivity and Selectivity
Computational models are increasingly used not just to rationalize but also to predict the reactivity and stereochemical outcome of reactions. By calculating the energy barriers for different reaction pathways, chemists can predict which product is likely to form under specific conditions.
For N-acyl oxazolidinones, the formation of the (Z)-enolate is highly favored under standard kinetic enolization conditions, a preference that is confirmed by computational studies. uwindsor.casantiago-lab.com This selective enolate formation is a prerequisite for the high syn-selectivity in subsequent aldol reactions. alfa-chemistry.com
DFT calculations can also explain more subtle effects, such as the difference in regioselectivity of cleavage reactions. For instance, calculations have shown that while nucleophiles like LiOH and LiOOH both prefer to initially attack the endocyclic carbonyl, the barrier for the subsequent decomposition of the tetrahedral intermediate determines the final product. publish.csiro.au For LiOH, this barrier is low, leading to ring opening, whereas for LiOOH, the barrier is high, favoring cleavage of the N-acyl group instead. publish.csiro.au
Predictive models for site- and regioselectivity are becoming more sophisticated, incorporating machine learning and other computational tools to analyze a wide range of reactions. rsc.org For chiral auxiliaries like this compound, these predictive capabilities allow for the in silico screening of reaction conditions and substrates to identify those that will give the desired product with the highest selectivity.
| Predicted Property | Computational Method | Finding/Prediction | Reference(s) |
| Stereoselectivity | DFT | High stereoselectivity in aldol reactions is rationalized by large energy differences between diastereomeric transition states. | acs.orgnih.govresearchgate.net |
| Enolate Geometry | N/A (General Principle) | Preferential formation of the Z-enolate is key to syn-selectivity in aldol reactions. | uwindsor.casantiago-lab.comalfa-chemistry.com |
| Cleavage Regioselectivity | DFT (M06-2X-D3//B3LYP-D3) | The decomposition barrier of the tetrahedral intermediate explains the different outcomes for LiOH vs. LiOOH cleavage. | publish.csiro.au |
Structure-Based Design Principles for Novel Derivatives
The insights gained from computational studies are instrumental in the structure-based design of novel chiral auxiliaries derived from the oxazolidinone scaffold. The goal is to create new auxiliaries with enhanced selectivity, broader substrate scope, or easier cleavage under milder conditions.
The design process often involves modifying the substituent at the C4 position of the oxazolidinone ring. Computational analysis can predict how changes in the size, shape, and electronic properties of this substituent will affect the conformational preferences of the N-acyl derivative and the transition state energies of subsequent reactions. For example, by modeling different alkyl or aryl groups at C4, one can fine-tune the steric environment to enhance facial shielding and improve diastereoselectivity.
Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, commonly used in drug design, can be adapted to design new auxiliaries. nih.gov By building a model based on a set of known auxiliaries and their observed selectivities, one can predict the performance of hypothetical new structures. nih.govmdpi.com This in silico screening approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The design of novel derivatives is not limited to the auxiliary itself but extends to the entire substrate-auxiliary conjugate, aiming to optimize interactions in the key stereodetermining step. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Pathways
The development of new and efficient methods for preparing functionalized chiral oxazolidin-2-ones remains a significant challenge in organic synthesis. bioorg.org While established methods exist, the pursuit of novel synthetic routes that offer improved efficiency, stereospecificity, and access to a wider range of derivatives is a key area of future research.
One promising approach involves the stereospecific one-pot transformation of 2-functionalized enantiomerically pure aziridines into the corresponding 5-functionalized oxazolidin-2-ones. bioorg.org This method proceeds with retention of configuration at the C-2 position of the aziridine (B145994), offering an efficient pathway to valuable chiral building blocks. bioorg.org Research in this area could focus on expanding the scope of suitable aziridine precursors and optimizing reaction conditions to maximize yields and stereoselectivity.
Another avenue of exploration lies in the development of one-pot strategies for the generation of the oxazolidinone scaffold, which aligns with the principles of greener chemistry. researchgate.net For instance, the reaction of N-tosyl dipeptide esters with N,N'-disuccinimidyl carbonate has been shown to produce compounds containing the oxazolidin-2-one-4-carboxylate ring. researchgate.net Further investigation into such multicomponent reactions could lead to more streamlined and atom-economical syntheses.
The following table summarizes potential starting materials and synthetic strategies for future exploration:
| Starting Material | Synthetic Strategy | Potential Advantages |
| 2-Functionalized Aziridines | One-pot stereospecific transformation | High efficiency, retention of configuration |
| Dipeptide Esters | Multicomponent reaction with carbonates | Greener chemistry, streamlined synthesis |
| Amino Alcohols | Cyclization with phosgene (B1210022) or its equivalents | Established method with room for optimization |
| Allylic Amines | Carbonylation reactions | Direct introduction of the carbonyl group |
Expansion of Asymmetric Applications in Catalysis and Total Synthesis
The utility of 4-(butan-2-yl)-1,3-oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis is well-established, particularly in stereocontrolled carbon-carbon and carbon-heteroatom bond formations. researchgate.net Future research will likely focus on expanding its application in both asymmetric catalysis and the total synthesis of complex natural products.
New possibilities for using chiral 1,3-oxazolidin-2-one derivatives are continuously being reported in various reactions, including alkylations, aldol (B89426) condensations, and Diels-Alder reactions. researchgate.net An emerging area of interest is the use of the oxazolidinone nucleus as a building block in the design of organocatalysts for enantioselective reactions. researchgate.net This dual role as both a chiral auxiliary and a component of the catalyst itself opens up exciting new avenues for asymmetric synthesis.
In the realm of total synthesis, oxazolidinones are frequently employed as building blocks for the construction of enantiomerically pure natural products. researchgate.net Future efforts will likely involve the application of this auxiliary in the synthesis of increasingly complex and biologically active molecules. The development of novel tandem reactions, where multiple transformations are carried out in a single pot, will be crucial for improving the efficiency of these synthetic endeavors. researchgate.net
Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.
One-pot reactions represent a significant step towards greener chemistry by reducing the number of purification steps and minimizing solvent waste. researchgate.net The exploration of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is another key area. For example, copper(I)-catalyzed four-component coupling reactions have been developed for the synthesis of oxazolidin-2-ones from amines, aldehydes, terminal alkynes, and carbon dioxide. researchgate.net This approach offers a highly efficient and selective route to a variety of substituted oxazolidinones. researchgate.net
Furthermore, the use of alternative reaction media, such as water or ionic liquids, and the development of solvent-free reaction conditions will be crucial for reducing the environmental impact of oxazolidinone synthesis. Research into the immobilization of catalysts on solid supports could also facilitate catalyst recycling and further enhance the sustainability of these processes. researchgate.net
Exploration of New Chemical Transformations Involving the Oxazolidinone Ring
While the primary application of this compound is as a chiral auxiliary that is typically cleaved and removed in the final steps of a synthesis, there is growing interest in exploring new chemical transformations that directly involve the oxazolidinone ring itself.
Recent studies have shown that the oxazolidinone ring can participate in novel transformations. For example, a one-pot multistep methodology has been developed for the synthesis of trifluoromethylated heterocycles from 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles, which proceeds through a ketenimine intermediate that can cyclize to form new heterocyclic products. nih.gov This suggests that the oxazolidinone scaffold can be a reactive component in the construction of more complex ring systems.
Future research could focus on leveraging the inherent reactivity of the oxazolidinone ring to develop novel synthetic methodologies. This might include exploring ring-opening reactions to generate new functional groups or investigating cycloaddition reactions where the oxazolidinone acts as a dienophile or dipolarophile. Such studies could lead to the discovery of entirely new applications for this versatile heterocyclic system.
Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new, more efficient transformations. The use of advanced analytical techniques, such as in situ spectroscopy and kinetic studies, will be instrumental in achieving this goal.
Operando Fourier-transform infrared (FTIR) spectroscopy and multi-nuclear nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. researchgate.net For instance, such techniques have been employed to study the copper(I)-catalyzed synthesis of oxazolidin-2-ones, revealing the plausible multi-metallic nature of the catalytic intermediates. researchgate.net
Kinetic studies can provide valuable information about the rates of different reaction steps and the factors that influence them. This knowledge can be used to optimize reaction conditions, such as temperature, concentration, and catalyst loading, to maximize product yield and selectivity. By combining in situ spectroscopic data with kinetic analysis, researchers can build detailed mechanistic models that will guide the rational design of future synthetic strategies.
A summary of advanced analytical techniques and their potential applications is presented below:
| Analytical Technique | Application | Potential Insights |
| In Situ FTIR Spectroscopy | Real-time reaction monitoring | Identification of functional group changes, reaction progress |
| In Situ NMR Spectroscopy | Real-time reaction monitoring | Identification of intermediates, structural elucidation |
| Kinetic Studies | Determination of reaction rates | Understanding reaction mechanisms, optimization of conditions |
| X-ray Diffraction | Structural analysis of intermediates | Determination of solid-state structures, catalyst-substrate interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
